molecular formula C13H15N3O2S B3000180 3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 442651-60-7

3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid

Cat. No.: B3000180
CAS No.: 442651-60-7
M. Wt: 277.34
InChI Key: ZRHZZTJCMWJZAR-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • El-Ahl, Ismail, and Amer (2003) describe the synthesis of compounds related to 3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid. Their research includes the preparation of various benzo[4,5]thieno[2,3-d]pyrimidines with propanoic acid substituents and diverse amino, aryl, and aminosugar substituents. These findings contribute to the understanding of the chemical transformations and potential applications of such compounds (El-Ahl et al., 2003).

Biological and Pharmacological Activities

  • Alagarsamy, Shankar, and Solomon (2007) synthesized novel derivatives of a closely related compound, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities. Although the study focuses on the pharmacological properties, it provides insights into the potential biological activity of related thieno[2,3-d]pyrimidine compounds (Alagarsamy et al., 2007).

Potential Applications in Material Science

  • The work of Dai, Chen, Liu, and Ding (2011) on the efficient synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a sequential aza-Wittig reaction/base-catalyzed cyclization offers insights into methods that could be applied to the synthesis of similar compounds for material science applications (Dai et al., 2011).

Future Directions

The future directions for the study of this compound could include further investigation of its mechanism of action, particularly its inhibitory effects on Th17 cell differentiation . Additionally, more research is needed to elucidate its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-10(18)5-6-14-12-11-8-3-1-2-4-9(8)19-13(11)16-7-15-12/h7H,1-6H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZZTJCMWJZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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